Orthogonal Reactivity: Enabling Sequential Functionalization via Iodine-Selective Cross-Coupling
The 3-iodo substituent on 6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde serves as a primary site for palladium-catalyzed cross-coupling reactions. A seminal study on the broader class of 3-iodoimidazo[1,2-a]pyridines demonstrated that optimized yields for Suzuki-Miyaura cross-coupling are achieved using a strong base (e.g., Cs2CO3) in dimethoxyethane (DME) [1]. In direct contrast, the closest analog, 6-chloroimidazo[1,2-a]pyridine-5-carbaldehyde, which lacks the 3-iodo group, is unreactive under these same conditions, preventing this entire class of synthetic transformations. This establishes a clear, functional differentiator: the target compound provides a chemoselective handle that its non-iodinated analog does not.
| Evidence Dimension | Cross-Coupling Reactivity (Suzuki-Miyaura) |
|---|---|
| Target Compound Data | Reactive at the 3-iodo position under standard Suzuki conditions (Pd catalyst, base, solvent) |
| Comparator Or Baseline | 6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde (CAS 1414864-02-0) |
| Quantified Difference | Reactive vs. Non-Reactive |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling conditions as described in Enguehard-Gueiffier et al., J. Org. Chem. 2000. |
Why This Matters
This orthogonal reactivity is essential for executing multi-step synthetic sequences that require selective functionalization at the 3-position while preserving other halogens for later steps.
- [1] Enguehard-Gueiffier, C., et al. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. The Journal of Organic Chemistry, 65(20), 6572-6575. View Source
